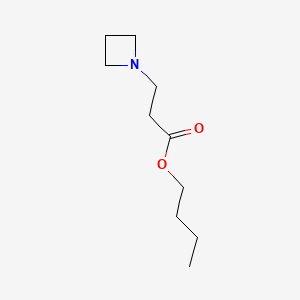
Butyl 3-(azetidin-1-yl)propionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl 3-(azetidin-1-yl)propanoate is an organic compound that belongs to the class of esters. It features a butyl group attached to a propanoate moiety, which is further linked to an azetidine ring. Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain and unique reactivity. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl 3-(azetidin-1-yl)propanoate typically involves the esterification of 3-(azetidin-1-yl)propanoic acid with butanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of butyl 3-(azetidin-1-yl)propanoate may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification process, allowing for easier separation and purification of the final product.
Chemical Reactions Analysis
Types of Reactions
Butyl 3-(azetidin-1-yl)propanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 3-(azetidin-1-yl)propanoic acid and butanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The azetidine ring can participate in nucleophilic substitution reactions, where the nitrogen atom can be substituted with various nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis employs sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions on the azetidine ring.
Major Products Formed
Hydrolysis: 3-(azetidin-1-yl)propanoic acid and butanol.
Reduction: 3-(azetidin-1-yl)propanol.
Substitution: Various substituted azetidines depending on the nucleophile used.
Scientific Research Applications
Butyl 3-(azetidin-1-yl)propanoate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The azetidine ring is a common motif in drug design due to its ability to interact with biological targets, making this compound valuable in the development of new therapeutic agents.
Materials Science: The unique reactivity of the azetidine ring allows for the creation of novel polymers and materials with specific properties, such as antibacterial coatings and non-viral gene transfection agents
Mechanism of Action
The mechanism of action of butyl 3-(azetidin-1-yl)propanoate largely depends on its interaction with biological targets. The azetidine ring can engage in hydrogen bonding and electrostatic interactions with enzymes and receptors, influencing their activity. The ester moiety can undergo hydrolysis to release the active azetidine-containing fragment, which can then exert its effects on molecular pathways involved in various biological processes .
Comparison with Similar Compounds
Similar Compounds
Butyl propanoate: Lacks the azetidine ring, making it less reactive and less versatile in synthetic applications.
3-(Azetidin-1-yl)propanoic acid: Contains a carboxylic acid group instead of an ester, which alters its reactivity and solubility properties.
Ethyl 3-(azetidin-1-yl)propanoate: Similar structure but with an ethyl group instead of a butyl group, affecting its physical and chemical properties.
Uniqueness
Butyl 3-(azetidin-1-yl)propanoate is unique due to the presence of both the ester and azetidine functionalities. This combination allows for diverse reactivity and applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
CAS No. |
69416-69-9 |
|---|---|
Molecular Formula |
C10H19NO2 |
Molecular Weight |
185.26 g/mol |
IUPAC Name |
butyl 3-(azetidin-1-yl)propanoate |
InChI |
InChI=1S/C10H19NO2/c1-2-3-9-13-10(12)5-8-11-6-4-7-11/h2-9H2,1H3 |
InChI Key |
BGZYXSKAJHLLNR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)CCN1CCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


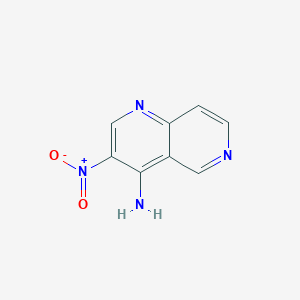
![N-((5-Methylpyrazolo[1,5-a]pyridin-3-yl)methyl)ethanamine](/img/structure/B15070654.png)
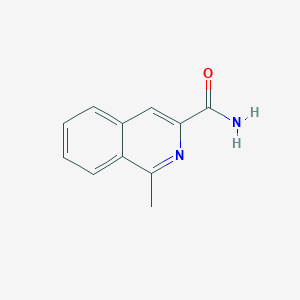
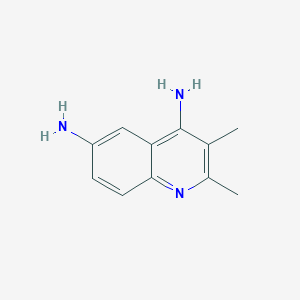
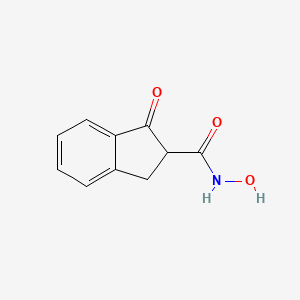
![8-Amino-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B15070692.png)
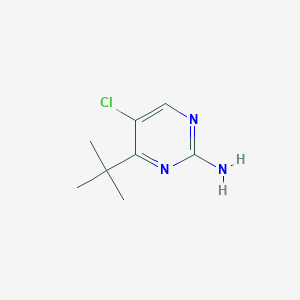
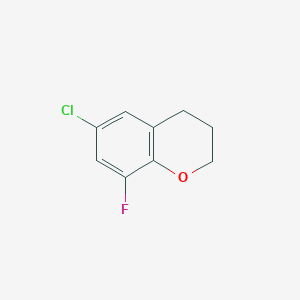
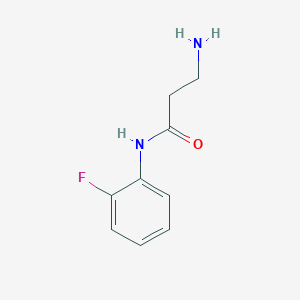
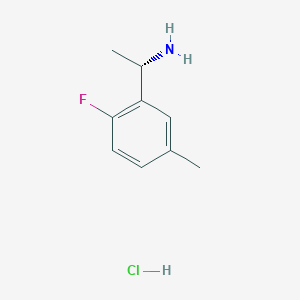
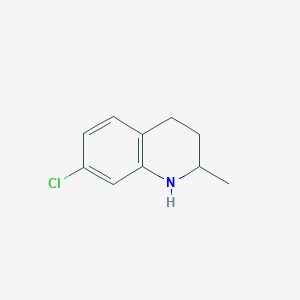
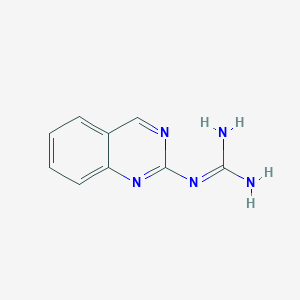
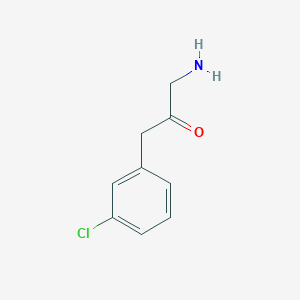
![1,2,3,5-Tetrahydrobenzo[e][1,4]oxazepine hydrochloride](/img/structure/B15070728.png)
